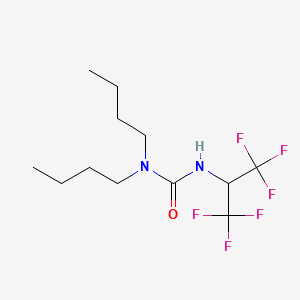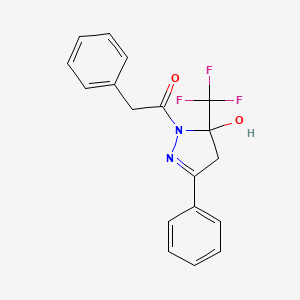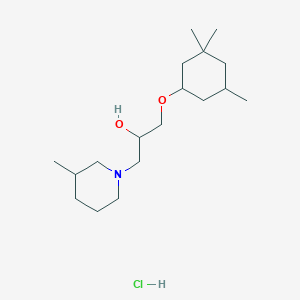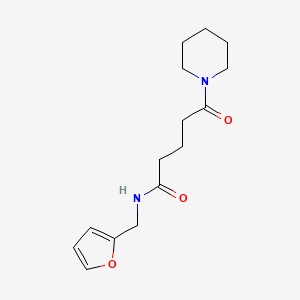![molecular formula C47H32N2O2 B5162689 N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B5162689.png)
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of naphthalene and fluorene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and fluorene derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include naphthalene-1-carboxylic acid, 4-aminophenylfluorene, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated synthesis equipment and purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism by which N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions are crucial in its role as a fluorescent probe and in its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Fluorene derivatives: Compounds like 9H-fluorene and 9,9-dimethyl-9H-fluorene.
Uniqueness
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of naphthalene and fluorene moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and molecular interactions.
特性
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]fluoren-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H32N2O2/c50-45(41-19-9-13-31-11-1-3-15-37(31)41)48-35-27-23-33(24-28-35)47(43-21-7-5-17-39(43)40-18-6-8-22-44(40)47)34-25-29-36(30-26-34)49-46(51)42-20-10-14-32-12-2-4-16-38(32)42/h1-30H,(H,48,50)(H,49,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGJTCVXUQHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![3-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B5162618.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide](/img/structure/B5162625.png)
![1-[(2-fluorophenyl)methyl]-N-[2-(5-methylfuran-2-yl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5162627.png)
![2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B5162656.png)


![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)



